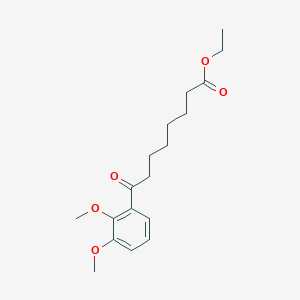

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate follows established International Union of Pure and Applied Chemistry guidelines for complex ester compounds containing aromatic ketone functionalities. The primary identification number assigned by the Chemical Abstracts Service is 898758-13-9, which serves as the definitive registry number for this specific compound. The molecule is alternatively referenced through multiple chemical database identifiers, including the PubChem Compound Identification Number 24727592 and the DSSTox Substance Identifier DTXSID60645810. Additional systematic identifiers include the molecular descriptor MFCD02261462 and the AKos reference number AKOS016022890, facilitating cross-referencing across various chemical databases and supplier catalogs.

The complete IUPAC name reflects the systematic approach to naming complex organic molecules, beginning with the ethyl ester designation followed by the eight-carbon chain specification. The numerical positioning (8-) indicates the location of both the oxo group and the aromatic substituent on the octanoate backbone. The aromatic component is designated as 2,3-dimethoxyphenyl, clearly indicating the positions of the methoxy substituents on the benzene ring relative to the point of attachment. This nomenclature system ensures unambiguous identification and facilitates precise communication within the scientific community regarding this specific structural variant.

属性

IUPAC Name |

ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSOPTQUPOGDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645810 | |

| Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-13-9 | |

| Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Octanoate Backbone with Keto Functionality

- The octanoate chain bearing a keto group at the 8-position is typically constructed via acylation or alkylation reactions involving suitable precursors such as succinoyl halides or malonate derivatives.

- A common approach involves the reaction of a succinoyl halide with an alkali metal salt of an ester (e.g., potassium ethyl malonate) in an inert organic solvent at controlled temperatures (-30°C to +30°C). This yields a diketo intermediate which can be cyclized or further processed to introduce the keto group at the desired position.

Introduction of the 2,3-Dimethoxyphenyl Group

- The 2,3-dimethoxyphenyl moiety is introduced via electrophilic aromatic substitution or through coupling reactions with the keto-octanoate intermediate.

- Alkylation of the keto intermediate with 2,3-dimethoxyphenyl derivatives under basic conditions is a typical method. This step requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions.

Esterification to Form the Ethyl Ester

- The final esterification step involves converting the carboxylic acid or acid derivative into the ethyl ester.

- This can be achieved by reacting the acid intermediate with ethanol in the presence of acid catalysts or by transesterification methods.

- Purification steps such as extraction, washing, drying, and distillation are employed to isolate the pure ethyl ester product.

Purification and Characterization

- The crude product is purified by standard organic chemistry techniques including recrystallization, column chromatography, or distillation under reduced pressure.

- Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Acylation/Alkylation | Succinoyl halide + potassium ethyl malonate in inert solvent (-30°C to +30°C) | Formation of diketo intermediate |

| 2 | Cyclization (if applicable) | Aqueous alkaline medium, 0–30°C, 0.5–2 hours | Formation of cyclopentene or keto intermediate |

| 3 | Introduction of 2,3-dimethoxyphenyl group | Alkylation with 2,3-dimethoxyphenyl derivative under basic conditions | Attachment of aromatic moiety |

| 4 | Esterification | Ethanol + acid catalyst or transesterification | Formation of ethyl ester |

| 5 | Purification | Extraction, washing, drying, distillation | Isolation of pure this compound |

Research Findings and Optimization Notes

- The use of potassium ethyl malonate as a nucleophile in the initial step provides good yields of the diketo intermediate, which is crucial for the subsequent steps.

- Temperature control during the acylation and alkylation steps is critical to minimize side reactions and improve selectivity.

- The presence of methoxy groups on the phenyl ring influences the reactivity and stability of intermediates, requiring optimization of reaction times and reagent stoichiometry.

- Hydrogenation steps using palladium catalysts can be employed to reduce unsaturated intermediates if present, ensuring the correct oxidation state in the final product.

- Purification by column chromatography using silica gel and appropriate solvents enhances the purity, which is essential for biological activity studies.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction Temperature | -30°C to +30°C | For acylation and alkylation steps |

| Reaction Time | 0.5 to 3 hours | Depends on step and reagents |

| Solvents Used | Inert organic solvents (e.g., DMF, benzene) | For nucleophilic substitution and alkylation |

| Catalysts | Acid catalysts for esterification; Pd/C for hydrogenation | Used in final steps |

| Purification Techniques | Extraction, washing, drying, distillation, chromatography | To obtain high purity |

| Yield | Typically 70-90% per step | Optimized by controlling reaction conditions |

化学反应分析

Types of Reactions

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid.

Reduction: Ethyl 8-(2,3-dimethoxyphenyl)-8-hydroxyoctanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Chemistry

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate serves as an important intermediate in organic synthesis. It can be utilized to develop more complex organic molecules through various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids or ketones.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The methoxy groups can be replaced with other functional groups via nucleophilic aromatic substitution.

These reactions are essential for modifying the compound's structure for various applications in organic synthesis and medicinal chemistry.

Biology

The compound has been investigated for its biological activities, particularly its antioxidant properties and potential therapeutic applications:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant activities by scavenging free radicals and reducing oxidative stress. The presence of methoxy groups enhances electron donation capabilities, suggesting potential health benefits.

- Cytotoxic Effects : Preliminary studies have demonstrated that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Medicine

This compound is being explored for its potential use in drug development:

- Therapeutic Applications : Its interactions with specific molecular targets such as enzymes or receptors could influence metabolic pathways or cellular signaling mechanisms, making it a candidate for further pharmacological studies.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Antioxidant Activity Study | Evaluate the radical scavenging ability | Demonstrated strong DPPH radical scavenging activity and significant reduction in lipid peroxidation levels. |

| Breast Cancer Study | Assess antiproliferative effects on MDA-MB-468 cells | Treatment resulted in reduced cell viability, indicating potential as an anticancer agent. |

作用机制

The mechanism of action of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ketone and ester functionalities also play a role in its reactivity and biological activity.

相似化合物的比较

Table 1: Comparison of Ethyl 8-(Dimethoxyphenyl)-8-oxooctanoate Isomers

Key Findings :

- Pharmacological Relevance: Compounds like N6-[2-(3,5-dimethoxyphenyl)-ethyl]adenosine (DPMA) exhibit adenosine receptor modulation, suggesting that methoxy positioning influences receptor binding . While direct evidence for the target compound is lacking, structural parallels hint at possible bioactivity.

Comparison with Non-Isomeric Analogues

Bio-Lubricant Esters

Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate () are bio-lubricants derived from oleic acid. Unlike the target compound, these feature dioxane/dioxepane rings, resulting in:

Amide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () is an amide analogue with a melting point of 90°C. Key differences include:

Insights :

- Data Gaps: Limited melting point or density data exist for the target compound, highlighting a need for further characterization.

- Safety: Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate is flagged for industrial use, suggesting similar isomers may require careful handling .

生物活性

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is identified by the following chemical characteristics:

- Chemical Name : this compound

- CAS Number : 898758-13-9

- Molecular Formula : C17H24O4

- Molecular Weight : 288.37 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress. This compound's structure suggests it may possess similar properties due to the presence of methoxy groups which enhance electron donation capabilities.

| Study | Findings |

|---|---|

| Study on related phenolic compounds | Demonstrated strong DPPH radical scavenging activity. |

| In vitro assays | Showed significant reduction in lipid peroxidation levels. |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

The proposed mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism : The compound may act as a free radical scavenger, thus protecting cells from oxidative damage.

- Apoptotic Pathway Activation : Evidence suggests that it could activate caspases leading to programmed cell death in malignant cells.

- Cell Cycle Regulation : The compound may interfere with cell cycle progression, particularly at the G1 phase.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential effects of this compound.

-

Study on Antioxidant Properties :

- Researchers assessed the antioxidant capacity using various assays (DPPH, ABTS).

- Results indicated a strong correlation between structure and activity, supporting the hypothesis that this compound could exhibit similar properties.

-

Cytotoxicity Assessment :

- A study focused on the cytotoxic effects against multiple cancer cell lines.

- The compound showed selective toxicity towards cancer cells compared to normal cells.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。